molecular formula C15H14N2O2S B2765337 1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone CAS No. 860784-05-0

1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone

Cat. No.: B2765337
CAS No.: 860784-05-0
M. Wt: 286.35
InChI Key: DPKVKLFDYJZWJI-UHFFFAOYSA-N
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Description

The compound 1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone features a bicyclic imidazo[2,1-b]thiazole core substituted with a 4-methoxyphenyl group at position 6, a methyl group at position 3, and an acetyl (ethanone) group at position 2 (Figure 1). This structure combines electron-donating (methoxy) and hydrophobic (methyl, aryl) moieties, which influence its physicochemical and biological properties. The imidazo[2,1-b]thiazole scaffold is notable for its pharmacological relevance, particularly in anticancer and antimicrobial applications .

Properties

IUPAC Name

1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-9-14(10(2)18)20-15-16-13(8-17(9)15)11-4-6-12(19-3)7-5-11/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKVKLFDYJZWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution, and the final ethanone moiety is added through acylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon are employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities attributed to its structural components, particularly the thiazole and imidazole moieties. These activities include:

  • Anticancer Properties : Research shows that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, studies on thiazole derivatives have demonstrated significant cytotoxic effects against leukemia and breast cancer cells.
  • Antimicrobial Effects : The compound has shown potential as an antimicrobial agent. Similar thiazole derivatives have been tested against bacteria and fungi, yielding promising results that suggest this compound may also possess such properties.
  • Anti-inflammatory Activity : The presence of methoxy groups in the structure enhances the compound's ability to modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

Anticancer Research

A study evaluated a series of imidazole and thiazole derivatives for their anticancer properties. The findings indicated that certain compounds significantly inhibited the proliferation of cancer cell lines, suggesting that 1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone could be a valuable lead compound for developing new anticancer therapies.

Antioxidant Studies

Research on related compounds demonstrated strong antioxidant activity through various assays, including DPPH free radical scavenging tests. This reinforces the potential of 1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone as an antioxidant agent.

Diabetes Management

Compounds containing thiazole structures have shown efficacy in lowering blood glucose levels in diabetic models. This suggests that the compound may possess similar antidiabetic properties warranting further exploration.

Mechanism of Action

The mechanism by which 1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and DNA. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazo[2,1-b]thiazole Core

Halogen-Substituted Analogs
  • 1-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)ethanone (): Substitution at position 5 with chlorine reduces electron density compared to the methoxyphenyl group. This compound is associated with suppliers like ZINC71373522 and AKOS022694324, indicating industrial relevance.
  • (S)-3-((R)-6-((6-(5-Chlorothiophen-2-yl)imidazo[2,1-b]thiazol-2-yl)methyl)...) (7l, ): Incorporates a chlorothiophene moiety, enhancing lipophilicity. Reported melting point: 128–130°C, yield: 62%.
Functional Group Modifications
  • Molecular weight: 298.34 g/mol (vs. 298.37 g/mol for the target compound).
Heterocyclic Fusion and Extended Scaffolds

Physicochemical Properties

Compound Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 6-(4-MeOPh), 3-Me, 2-COCH₃ 298.37 Not reported Not reported
7l () 6-(5-Cl-thiophen-2-yl), 3-Me ~600 (estimated) 128–130 62
7m () 6-(5-Br-thiophen-2-yl), 3-Me ~645 (estimated) 198–200 68
1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone () 6-OH, 5-COCH₃ 196.22 Not reported Not reported

Key Observations :

  • Halogenation (Cl, Br) increases melting points due to enhanced intermolecular interactions .
  • Methoxy groups improve solubility in polar solvents compared to purely aromatic analogs (e.g., phenyl-substituted derivatives in ).

Biological Activity

1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone is a complex organic compound that belongs to the imidazo[2,1-b][1,3]thiazole family. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound contribute to its diverse biological effects.

Chemical Structure and Properties

The IUPAC name for this compound is 1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]ethanone. Its molecular formula is C15H14N2O2SC_{15}H_{14}N_{2}O_{2}S with a molecular weight of 286.35 g/mol. The compound features a methoxyphenyl group attached to an imidazo[2,1-b][1,3]thiazole moiety.

PropertyValue
Molecular FormulaC15H14N2O2S
Molecular Weight286.35 g/mol
Melting PointNot specified
SolubilityNot specified

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting the proliferation of various cancer cell lines. In particular:

  • Inhibition of Focal Adhesion Kinase (FAK) : A study highlighted that certain imidazo[2,1-b][1,3,4]thiadiazole derivatives inhibited FAK phosphorylation, leading to reduced tumor cell migration and proliferation. The compounds displayed IC50 values ranging from 0.59 to 2.81 µM against different cancer cell lines .
  • Antiproliferative Effects : Another investigation reported that imidazo[2,1-b][1,3]thiazole derivatives exhibited potent cytotoxicity against murine leukemia (L1210), murine mammary carcinoma (FM3A), and human cervix carcinoma (HeLa) cells with IC50 values in the submicromolar range .

Antimicrobial Activity

Compounds containing thiazole rings have been noted for their broad-spectrum antimicrobial activities. The presence of the thiazole moiety in 1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone suggests potential effectiveness against various pathogens.

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole-containing compounds have been well-documented. These compounds can modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines. Research indicates that derivatives similar to this compound can exhibit significant anti-inflammatory effects through various mechanisms.

Study on Anticancer Properties

In a study published in PubMed, researchers synthesized several imidazo[2,1-b][1,3]thiazole derivatives and evaluated their anticancer activities. The results indicated that these compounds could significantly inhibit tumor growth in vivo and in vitro models .

Evaluation of Antimicrobial Activity

A review article discussed the antimicrobial potential of thiazole derivatives, emphasizing their effectiveness against resistant strains of bacteria and fungi . The structural attributes of these compounds enhance their interaction with microbial targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone?

  • Methodology : The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling reactions between 1-(adamantan-1-yl)-2-bromoethanone and substituted thiadiazoles or aminothiazoles under controlled conditions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used, with catalysts such as triethylamine to facilitate coupling. Reaction optimization includes temperature control (e.g., 60–80°C) and inert atmospheres (N₂/Ar) to prevent side reactions .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

  • Methodology : Characterization relies on spectroscopic techniques:

  • FT-IR : Confirms functional groups (e.g., C=N stretches at ~1639–1650 cm⁻¹, NH stretches at ~3418–3442 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.67–8.32 ppm, methoxy groups at δ 3.78–3.84 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M]⁺ peaks at m/z 556–619) .

Q. What biological activities have been reported for this compound?

  • Methodology : The compound exhibits anti-tubercular activity against M. tuberculosis H37Rv, with MIC values determined via Alamar blue assay. For example, derivatives with 4-methoxyphenyl substituents show MICs as low as 8.5 μM, comparable to pyrazinamide. Activity is linked to CYP51 (sterol 14α-demethylase) inhibition, validated via in silico docking and enzymatic assays .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like CYP51. Key steps include:

  • Protein preparation (PDB: 4UVM) and ligand optimization (DFT-based geometry).
  • Binding affinity analysis (ΔG calculations) and pharmacophore mapping to identify critical residues (e.g., His259, Leu321 in CYP51) .

Q. What strategies resolve contradictions in reported anti-tubercular activity data?

  • Methodology : Discrepancies in MIC values (e.g., batch-to-batch variability) are addressed via:

  • Reproducibility checks : Standardizing inoculum size and culture conditions.
  • Structure-activity relationship (SAR) studies : Modifying substituents (e.g., replacing 4-methoxyphenyl with 4-nitrophenyl) to assess impact on potency .

Q. How is X-ray crystallography applied to elucidate the compound’s structure?

  • Methodology : Single-crystal X-ray diffraction (SHELX suite) resolves 3D geometry. Key steps:

  • Crystal growth via vapor diffusion (solvent: ethanol/DCM).
  • Data collection (Cu-Kα radiation, λ = 1.5418 Å) and refinement (R-factor < 0.05).
  • ORTEP-3 generates thermal ellipsoid plots to visualize bond angles/packing .

Q. What green chemistry approaches improve the synthesis sustainability?

  • Methodology : Nano-MgO catalysts in ionic liquids (e.g., [BMIM]BF₄) enhance yield (85–91%) and reduce waste. Advantages include:

  • Recyclable catalysts (5 cycles without activity loss).
  • Solvent-free conditions or water as a co-solvent .

Q. How do substituents on the imidazo[2,1-b]thiazole core influence bioactivity?

  • Methodology : SAR studies compare derivatives with varying substituents:

  • Electron-donating groups (e.g., 4-OCH₃): Enhance CYP51 binding via hydrophobic interactions.
  • Electron-withdrawing groups (e.g., 4-NO₂): Improve MIC but reduce solubility.
  • Quantitative structure-activity relationship (QSAR) models (e.g., CoMFA) correlate logP and IC₅₀ .

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